molecular formula C9H13N3O2 B1313841 N-(3,4-dimethoxyphenyl)guanidine CAS No. 57004-61-2

N-(3,4-dimethoxyphenyl)guanidine

Cat. No. B1313841
CAS RN: 57004-61-2
M. Wt: 195.22 g/mol
InChI Key: KCEIBYAXTBNNRZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)guanidine is a chemical compound with the molecular weight of 231.68 . It is available in the form of a powder . The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)guanidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O2.ClH/c1-13-7-4-3-6 (12-9 (10)11)5-8 (7)14-2;/h3-5H,1-2H3, (H4,10,11,12);1H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, guanidine derivatives are known to participate in various chemical reactions. For instance, guanidinium nitrate, another guanidine derivative, undergoes a two-stage decomposition process .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 221-223 degrees Celsius . The compound is stored at room temperature .

Scientific Research Applications

Guanidine Compounds in Therapeutics

Guanidine-like compounds, including N-(3,4-dimethoxyphenyl)guanidine, have been a subject of research for their therapeutic potential in various medical fields like cancer and virology for over three decades. These compounds have found clinical applications, with some reaching clinical status, such as potassium channel openers and histamine H2-receptor antagonists. Notably, a specific derivative, ME10092, showed cardioprotection effects in vivo during ischemic reperfusion injury in rodents, indicating the potential of these compounds in cardiovascular therapies (Oliver et al., 2004).

Role in Synthesis and Catalysis

Guanidine compounds, including this compound, play a significant role in synthetic chemistry, serving as reagents and catalysts. These compounds have been integral in the development of chiral superbases and have been used in the preparation of various guanidines and related derivatives. The versatility of guanidines in reactions and their application in creating biologically active compounds showcase their significance in chemical synthesis and medicinal chemistry (Isobe et al., 2000).

Mechanism of Action

Target of Action

N-(3,4-dimethoxyphenyl)guanidine, also known as 2-(3,4-dimethoxyphenyl)guanidine, is a synthetic compound . .

Mode of Action

It is mentioned that it is an α2-adrenoceptor agonist. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound would bind to the α2-adrenoceptor, triggering a response.

Result of Action

As an α2-adrenoceptor agonist, it has been shown to stimulate the production of insulin, improve glucose utilization, and reduce insulin resistance.

Safety and Hazards

N-(3,4-dimethoxyphenyl)guanidine is considered hazardous. It may form combustible dust concentrations in air. It can cause serious eye irritation, skin irritation, and may cause drowsiness or dizziness. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-5H,1-2H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEIBYAXTBNNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482585
Record name N-(3,4-dimethoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57004-61-2
Record name N-(3,4-dimethoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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